2,3-dihydro-1H-indene-1,2-diamine

Description

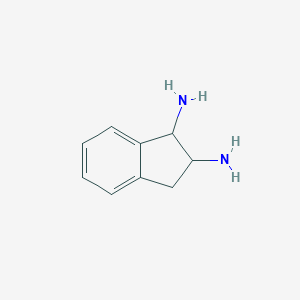

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9H,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXURXJYTUFEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450746 | |

| Record name | 2,3-dihydro-1H-indene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14563-24-7 | |

| Record name | 2,3-dihydro-1H-indene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dihydro 1h Indene 1,2 Diamine and Its Stereoisomers

General Synthetic Approaches to 2,3-dihydro-1H-indene Derivatives

The construction of the 2,3-dihydro-1H-indene (indane) framework and the subsequent introduction of the diamine functionality are the key steps in the synthesis of the target molecule. General approaches often involve the functionalization of readily available precursors.

Starting Materials and Precursors (e.g., 1H-indene)

A common and inexpensive starting material for the synthesis of indane derivatives is 1H-indene. rsc.org Its double bond provides a handle for various chemical transformations to introduce the desired functional groups. Another key precursor is 2,3-dihydro-1H-inden-1-one, which can be synthesized through methods like the one depicted below using a purple LED, AlCl3, and 1,4-dioxane (B91453) under an argon atmosphere. The flexible bicyclic structure of these precursors makes them valuable in medicinal chemistry and drug development.

One approach to functionalize 1H-indene is through a diastereospecific bis-alkoxycarbonylation reaction. This palladium(II)-catalyzed process utilizes carbon monoxide and an alcohol to introduce two carboxylate groups across the double bond, yielding a 2,3-dihydro-1H-indene-1,2-dicarboxylate derivative. rsc.org This dicarboxylate can then, in principle, be converted to the corresponding diamine through standard functional group transformations.

Stepwise Functionalization Strategies

Stepwise functionalization of the indene (B144670) core is a versatile strategy to introduce the two amino groups with desired stereochemistry. A general scheme for the synthesis of various 2,3-dihydro-1H-indene derivatives often involves a series of well-established organic reactions. researchgate.net For the synthesis of a diamine, a plausible route could involve the conversion of a suitable precursor, such as an indene oxide or a diol, into the desired diamine.

For instance, the synthesis of trans-1,2-diamines can be achieved through the sequential opening of an epoxide followed by the formation and subsequent opening of an aziridinium (B1262131) ion. This method has been applied to the synthesis of trans-1,2-diaminocyclohexane derivatives, and a similar strategy could be envisioned for the indane system. The process involves the reaction of an epoxide with a secondary amine, followed by mesylation of the resulting amino alcohol and in-situ formation and ring-opening of the aziridinium ion with an amine nucleophile.

Enantioselective Synthesis of 2,3-dihydro-1H-indene-1,2-diamine

The generation of specific stereoisomers of this compound requires enantioselective synthetic methods. These methods aim to control the formation of the two stereocenters to yield a single enantiomer or a pair of diastereomers with high purity.

Asymmetric Catalysis in the Formation of the Indene-Diamine Core

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules, including 1,2-diamines. arkat-usa.orgnih.govlookchem.com Several catalytic strategies can be applied to the synthesis of the indene-diamine core.

One such strategy is the asymmetric aziridination of indene. Chiral catalysts can mediate the reaction of indene with a nitrogen source to form an enantioenriched aziridine (B145994). Subsequent nucleophilic ring-opening of this chiral aziridine with an amine or azide (B81097) nucleophile would then yield the desired 1,2-diamine with controlled stereochemistry. The regioselectivity of the ring-opening is a critical factor in this approach.

Another promising method is the asymmetric diamination of the indene double bond. This transformation directly introduces two nitrogen functionalities across the double bond in an enantioselective manner. While challenging, advancements in transition-metal catalysis have led to the development of systems capable of achieving asymmetric diamination of olefins.

The following table summarizes some general catalytic systems used for the asymmetric synthesis of 1,2-diamines, which could be adapted for the synthesis of this compound.

| Catalyst System | Reaction Type | Potential Application to Indene-Diamine Synthesis |

| Chiral Rhodium(III) Indenyl Catalyst | Asymmetric Aziridination | Enantioselective formation of an indene-derived aziridine, followed by ring-opening to the diamine. |

| Copper(I) with Chiral Ligands (e.g., Ph-BPE) | Reductive Coupling of Azadienes with Imines | Could be adapted for the synthesis of anti-1,2-diamines on the indane scaffold. |

| Palladium(II) with Chiral Ligands | Asymmetric Allylic Amination | Sequential introduction of amino groups via a chiral palladium-allyl intermediate. |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. mdpi.com After the desired stereocenter(s) are set, the auxiliary is removed. This strategy can be employed for the synthesis of chiral this compound.

In this approach, a prochiral indene derivative could be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent diastereoselective functionalization to introduce the two amino groups, followed by cleavage of the auxiliary, would yield the enantioenriched diamine. The choice of the chiral auxiliary is crucial for achieving high diastereoselectivity. Examples of commonly used chiral auxiliaries include those derived from amino alcohols like ephedrine (B3423809) and pseudoephedrine, or oxazolidinones.

Enzymatic Resolution Techniques for Stereoisomeric Separation

Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.

For the stereoisomeric separation of this compound, a racemic mixture of the diamine or a suitable derivative could be subjected to enzymatic resolution. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of the diamine, and the resulting mono-acylated product could then be separated from the unreacted enantiomer.

A related technique is enzymatic desymmetrization , which can be applied to a meso-diamine precursor. In this approach, an enzyme selectively modifies one of the two enantiotopic amino groups of a meso-diamine derivative, leading to a chiral, enantioenriched product. This strategy could be particularly useful for accessing specific stereoisomers of the target compound.

Diastereoselective Synthesis of 2,3-dihydro-1H-indene-1,2-dicarboxylate

A key precursor for the synthesis of the cis-isomer of this compound is dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate. A diastereospecific bis-alkoxycarbonylation reaction has been developed for its synthesis, starting from the readily available and inexpensive 1H-indene. mdpi.comunibo.it

This method involves a palladium(II)-catalyzed reaction that utilizes carbon monoxide and benzyl (B1604629) alcohol. mdpi.com The catalyst is formed in situ by combining a palladium source, such as Pd(TFA)₂, with a specific diimine ligand, N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine. The reaction requires an oxidant, for which p-benzoquinone is used. A notable feature of this synthesis is the dual role of benzyl alcohol, which acts as both the nucleophile and the primary solvent. mdpi.com

| Component Type | Specific Compound | Role in Reaction |

|---|---|---|

| Starting Material | 1H-Indene | Olefin substrate |

| Reagent/Nucleophile | Benzyl alcohol | Carbonyl source and solvent |

| Reagent | Carbon Monoxide (CO) | Carbonyl source |

| Catalyst Precursor | Pd(TFA)₂ (Palladium(II) trifluoroacetate) | Forms the active Pd(II) catalyst |

| Ligand | N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine | Controls stereoselectivity and catalyst stability |

| Oxidant | p-Benzoquinone | Regenerates the active catalyst |

Optimization of Reaction Conditions and Yields in Synthetic Protocols

The efficiency of the bis-alkoxycarbonylation protocol for synthesizing dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate is highly dependent on the reaction conditions. Research has focused on optimizing these parameters to ensure high diastereoselectivity and acceptable yields. mdpi.com

A significant achievement of this synthetic protocol is its operation under mild conditions, which is advantageous for preserving the integrity of the reactants and products. mdpi.com The reaction is typically conducted at room temperature (20 °C) and a relatively low pressure of carbon monoxide (4 bar). mdpi.com This avoids the need for high-pressure equipment and elevated temperatures that can lead to side reactions.

The catalyst system, formed from Pd(TFA)₂ and the N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine ligand, is crucial for the reaction's success. The formation of the active catalyst involves mixing the palladium salt and the ligand in a solvent like THF before introducing it to the main reaction mixture. mdpi.com The solvent system also plays a key role; benzyl alcohol serves as the main solvent, supplemented with THF for catalyst preparation. mdpi.com While the use of benzyl alcohol as a solvent is effective for the reaction, it can present challenges during product purification due to its high boiling point. mdpi.com The reaction is allowed to proceed for an extended period, such as 66 hours, to ensure completion. mdpi.com

| Parameter | Optimized Condition |

|---|---|

| Temperature | 20 °C (Room Temperature) |

| Pressure | 4 bar of Carbon Monoxide |

| Solvent | Benzyl alcohol and Tetrahydrofuran (THF) |

| Reaction Time | 66 hours |

| Atmosphere | Inert (Nitrogen flushed) |

Stereochemical Aspects and Chiral Recognition of 2,3 Dihydro 1h Indene 1,2 Diamine

Analysis of Isomeric Forms: Enantiomers (e.g., (1R,2R) and (1S,2S)) and Diastereomers

The structure of 2,3-dihydro-1H-indene-1,2-diamine features two chiral centers at positions 1 and 2 of the indane backbone. google.com This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other.

The isomers are classified based on the relative orientation of the two amine groups:

Trans-isomers: The amine groups are on opposite sides of the five-membered ring plane. This configuration exists as a pair of enantiomers: (1R,2R)-2,3-dihydro-1H-indene-1,2-diamine and (1S,2S)-2,3-dihydro-1H-indene-1,2-diamine. These enantiomers are non-superimposable mirror images of each other and possess identical physical properties, except for their interaction with other chiral substances and the direction in which they rotate plane-polarized light.

Cis-isomers: The amine groups are on the same side of the five-membered ring plane. This configuration also exists as a pair of enantiomers: (1R,2S)-2,3-dihydro-1H-indene-1,2-diamine and (1S,2R)-2,3-dihydro-1H-indene-1,2-diamine. electronicsandbooks.com

The relationship between these isomers is critical. The cis and trans pairs are diastereomers, meaning they are stereoisomers that are not mirror images of each other. Consequently, cis- and trans-1,2-diaminoindane have different physical and chemical properties, allowing them to be separated by standard laboratory techniques like chromatography or crystallization. The synthesis of precursors, such as trans-1,2-indandiol, further highlights the distinction between cis and trans configurations. nist.gov

Methods for Chiral Resolution and Enantiomeric Purity Determination

Obtaining enantiomerically pure forms of this compound is essential for its application in asymmetric synthesis and chiral recognition. The separation of a racemic mixture into its individual enantiomers is known as chiral resolution. wikipedia.org

A primary method for chiral resolution is diastereomeric salt formation . libretexts.org This technique involves reacting the racemic diamine (a base) with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. libretexts.orgpharmtech.com The reaction produces a mixture of two diastereomeric salts (e.g., (1R,2R)-diamine•(R)-acid and (1S,2S)-diamine•(R)-acid). Since diastereomers have different physical properties, they can be separated by fractional crystallization. pharmtech.com Once separated, the pure enantiomer of the diamine is recovered by treatment with a base to neutralize the acid.

Another powerful technique is enzymatic kinetic resolution . A notable method involves the lipase-catalyzed selective transesterification of racemic precursors. For instance, enantiomerically pure cis- and trans-1,2-diaminoindanes have been prepared from the resolution of racemic cis-2-azido-1-indanol and trans-1-azido-2-indanol, respectively, using a lipase (B570770) enzyme. researchgate.net The enzyme selectively acylates one enantiomer of the azido-alcohol, allowing the acylated and unreacted enantiomers to be separated. Subsequent chemical transformations then convert these enantiopure precursors into the desired diamine enantiomers.

The enantiomeric purity (or enantiomeric excess, ee) of the resolved product is typically determined using chiral analysis techniques, most commonly chiral High-Performance Liquid Chromatography (HPLC) . wikipedia.org In this method, the sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. wikipedia.org

Conformational Analysis and Stereoelectronic Effects within the Dihydroindene-Diamine System

The behavior of this compound is governed by its three-dimensional structure. The indane scaffold consists of a benzene (B151609) ring fused to a five-membered ring. This cyclopentane (B165970) portion is not planar and adopts puckered conformations, typically an envelope or twist (half-chair) form, to minimize angle and torsional strain.

The conformational preferences are heavily influenced by the substituents. The rigid bicyclic framework restricts major conformational changes, but the five-membered ring retains some flexibility. The relative stability of different conformers is determined by a balance of steric and stereoelectronic effects.

Steric effects arise from the spatial repulsion between bulky groups. In the case of the diaminoindane, the amine groups will orient themselves to minimize these repulsive interactions. For the trans-isomer, a conformation where both amine groups occupy pseudo-equatorial positions is generally favored to reduce steric clash.

Stereoelectronic effects are stabilizing interactions that arise from the overlap of molecular orbitals and depend on the specific geometry of the molecule. wikipedia.orgbaranlab.org These are distinct from simple electronic or steric considerations. A key stereoelectronic interaction is hyperconjugation, which involves a donor-acceptor interaction between a filled bonding orbital (σ) or non-bonding orbital (n) and an empty anti-bonding orbital (σ). For these interactions to be effective, the orbitals must be properly aligned, which imposes geometric constraints on the molecule. wikipedia.org In the dihydroindene-diamine system, interactions such as σ(C-H) → σ(C-N) or n(N) → σ*(C-C) can influence the stability of a given conformation. Computational methods like Density Functional Theory (DFT) are often used to model these systems, calculating the energies of different conformations to predict the most stable structures and understand the underlying stereoelectronic contributions. rsc.orgnih.gov

Principles of Chiral Recognition in Interactions with Other Molecules

Chiral recognition is the ability of a chiral molecule (the host) to interact differently with the two enantiomers of another chiral molecule (the guest). nih.gov The rigid and well-defined stereochemistry of this compound makes it an excellent scaffold for designing chiral hosts and catalysts.

The fundamental principle behind this recognition is the formation of transient diastereomeric complexes between the host and the guest enantiomers. According to the widely accepted three-point interaction model , effective chiral discrimination requires at least three points of interaction between the host and guest. wikipedia.orgnih.gov These interactions can be attractive (e.g., hydrogen bonds, π-π stacking) or repulsive (steric hindrance).

For one enantiomer of the guest, these three points may align perfectly with complementary sites on the chiral host, leading to a stable, lower-energy complex. For the other enantiomer, this perfect three-point match is not possible, resulting in a less stable, higher-energy complex. This difference in stability is the basis of recognition. nih.gov

The this compound framework provides key features for such interactions:

Rigid Scaffold: The fused ring system holds the interacting groups in a fixed spatial arrangement, creating a well-defined chiral pocket or cleft.

Functional Groups: The two amine groups are excellent sites for hydrogen bonding, acting as both donors and acceptors. They can also be readily modified to introduce other functional groups to tune the recognition properties.

Derivatives of this diamine have been incorporated into larger structures, such as macrocycles or metal complexes, to create sophisticated receptors for the chiral recognition of molecules like amino acids or carboxylates. nih.gov The difference in the stability of the diastereomeric complexes can be detected and quantified by various analytical methods, including NMR spectroscopy, fluorescence quenching, or electrochemical techniques, allowing for the determination of the enantiomeric composition of the guest. nih.govnih.gov

Applications in Catalysis and Asymmetric Transformations

2,3-dihydro-1H-indene-1,2-diamine as a Chiral Ligand in Metal-Catalyzed Reactions

The two nitrogen atoms of this compound serve as excellent coordination sites for a variety of transition metals, including ruthenium, rhodium, iridium, and palladium. As a bidentate ligand, it forms stable chelate complexes, creating a well-defined chiral environment around the metal center that directs the stereochemical outcome of a reaction. nih.govepfl.ch

The synthesis of metal complexes involving 1,2-diaminoindane or its derivatives typically involves the reaction of the diamine ligand with a suitable metal precursor. Common precursors include dimeric, halide-bridged species which are readily cleaved by the chelating diamine.

For instance, the preparation of rhodium and iridium half-sandwich complexes generally proceeds by reacting the diamine with the corresponding chloro-bridged dimers, such as [CpRhCl₂]₂ or [CpIrCl₂]₂, often in the presence of a base to facilitate the reaction. nih.gov Similarly, ruthenium(II) arene complexes can be synthesized from precursors like [Ru(p-cymene)Cl₂]₂. The diamine ligand displaces the bridging chlorides to form a stable, monomeric chiral complex. nih.gov

The general synthetic approach can be represented as follows:

[M(arene/Cp)Cl₂]₂ + 2 (diamine) → 2 [M(arene/Cp)(diamine)Cl]Cl

These reactions are typically carried out in alcoholic or chlorinated solvents, yielding the desired chiral metal complexes that serve as catalysts for various asymmetric transformations. nih.govnih.govchemrxiv.org The structural integrity of these complexes is confirmed through techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. nih.govnih.gov

While chiral diamines have been explored as ligands in palladium-catalyzed asymmetric carbonylation reactions, the specific use of this compound in this context is not extensively documented. However, the principles of such reactions can be understood from studies with analogous chiral diimine ligands.

In the palladium-catalyzed bis-alkoxycarbonylation of olefins, a chiral ligand is crucial for inducing enantioselectivity in the formation of succinic esters. The catalytic cycle involves the coordination of the olefin to a chiral Pd(II) complex, followed by migratory insertion of carbon monoxide and subsequent nucleophilic attack by an alcohol. The chiral ligand, by creating a sterically defined pocket around the metal, controls the facial selectivity of the olefin coordination and subsequent steps, leading to an enantiomeric excess in the final product. Palladium complexes with C₂-symmetric diimine ligands have shown effectiveness in these transformations, suggesting that a well-designed 1,2-diaminoindane complex could potentially serve a similar role. wiley-vch.de

Derivatives of this compound are highly effective ligands in asymmetric hydrogenation and transfer hydrogenation reactions, particularly for the reduction of prochiral ketones and imines. These reactions are fundamental for the synthesis of chiral alcohols and amines.

Asymmetric Transfer Hydrogenation (ATH): Ruthenium(II), rhodium(III), and iridium(III) complexes featuring N-tosylated 1,2-diaminoindane are powerful catalysts for ATH. In a mechanism famously elucidated by Noyori, these catalysts operate via a metal-ligand bifunctional pathway. The reaction typically uses isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source.

The catalytic cycle involves the formation of a metal-hydride species. The N-H proton of the coordinated, tosylated diamine ligand acts as a Brønsted acid, participating in the hydrogen transfer to the carbonyl or imine substrate via a six-membered pericyclic transition state. This concerted mechanism accounts for the high efficiency and enantioselectivity of the reduction. researchgate.net Ruthenacycles and iridacycles containing chiral diamine ligands have been specifically noted for their high activity in the transfer hydrogenation of ketones. rsc.org

| Substrate | Catalyst Type | H-Source | Yield (%) | ee (%) |

| Acetophenone (B1666503) | Ru(II)-TsDACH | i-PrOH | >95 | 97 |

| 1-Tetralone | Ru(II)-TsDPEN | HCOOH/NEt₃ | 98 | 99 |

| Benzylacetone | Rh(III)-TsDPEN | HCOOH/NEt₃ | 95 | 98 |

| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | Ir(III)-TsDPEN | HCOOH/NEt₃ | >99 | 95 |

This table presents representative data for analogous C₂-symmetric diamine ligands (TsDACH: N-tosyl-1,2-diaminocyclohexane; TsDPEN: N-tosyl-1,2-diphenylethylenediamine), which are structurally and functionally similar to N-tosyl-1,2-diaminoindane.

Asymmetric Hydrogenation: Rhodium and ruthenium complexes of chiral diamines are also employed in direct asymmetric hydrogenation using molecular hydrogen (H₂). These catalysts are particularly effective for the reduction of N-H imines, providing direct access to primary amines. digitellinc.com The combination of a chiral diphosphine and a chiral diamine in ruthenium complexes has been patented for the asymmetric hydrogenation of various imines, underscoring the industrial relevance of this ligand class. researchgate.netresearchgate.net

Metal complexes of this compound can function as chiral Lewis acids, catalyzing a range of asymmetric carbon-carbon bond-forming reactions.

Diels-Alder Reactions: The coordination of a dienophile to the chiral metal-diamine complex activates it towards reaction with a diene. The facial selectivity is controlled by the steric environment created by the diaminoindane ligand, which blocks one face of the dienophile, forcing the diene to approach from the less hindered side. researchgate.net Copper(II) complexes with chiral nitrogen-containing ligands are particularly common for catalyzing asymmetric Diels-Alder reactions. mdpi.com

Aldol (B89426) Reactions: In metal-catalyzed asymmetric aldol reactions, particularly the Mukaiyama aldol reaction, the chiral metal-diamine complex acts as a Lewis acid to activate the aldehyde electrophile. This activation, combined with the chiral environment, dictates the stereochemistry of the nucleophilic attack by a silyl (B83357) enol ether, leading to the formation of enantioenriched β-hydroxy ketones. While proline-derived organocatalysts are common, chiral diamines have also been successfully employed in asymmetric aldol reactions.

Michael Additions: Chiral metal-diamine complexes can catalyze the conjugate addition of nucleophiles to α,β-unsaturated compounds. The catalyst coordinates to the Michael acceptor, lowering its LUMO and directing the nucleophilic attack to one of its prochiral faces. This strategy has been used to synthesize products with high enantiomeric purity.

Organocatalytic Applications of this compound and its Derivatives

In addition to their role as ligands in metal catalysis, derivatives of this compound have emerged as powerful organocatalysts, operating without a metal center.

N-acylated or N-sulfonylated derivatives of chiral 1,2-diamines, such as N-tosyl-1,2-diaminoindane, can function as highly effective bifunctional Brønsted acid/base catalysts. This dual activation mode is particularly useful in reactions like the Michael addition.

The mechanism proceeds as follows:

Brønsted Base Activation: The free secondary amine of the catalyst reacts with a pronucleophile, such as a ketone or 1,3-dicarbonyl compound, to form a nucleophilic enamine intermediate.

Brønsted Acid Activation: Simultaneously, the N-H proton of the sulfonamide group acts as a hydrogen-bond donor (Brønsted acid), coordinating to and activating the electrophile (e.g., a nitroolefin).

Stereocontrolled C-C Bond Formation: The activated electrophile and the enamine are brought into close proximity within a highly organized, hydrogen-bonded transition state. This organization dictates the stereochemical outcome of the Michael addition, leading to high diastereo- and enantioselectivity.

Hydrogen Bonding Catalysis Mechanisms

In theory, this compound could function as a bifunctional catalyst. The two amino groups can act as hydrogen bond donors to activate electrophiles, while one of the amines could also act as a Brønsted base to deprotonate a nucleophile. This dual activation is a common strategy in organocatalysis to bring the reacting partners into close proximity and to lower the activation energy of the reaction. The rigid indane scaffold would be expected to provide a well-defined chiral environment, potentially leading to high stereoselectivity. However, specific studies detailing these mechanisms for this particular compound are not prominent in the literature.

Applications in Asymmetric Michael Additions and Other Cascade Reactions

The Michael addition, a cornerstone of carbon-carbon bond formation, is a reaction where chiral diamines have been successfully employed as organocatalysts. They can activate both the Michael donor and acceptor, facilitating a highly enantioselective reaction. Similarly, cascade reactions, which involve multiple bond-forming events in a single synthetic operation, can be initiated or controlled by chiral catalysts.

While the general utility of chiral diamines in these transformations is well-established, specific examples detailing the use of this compound as the catalyst are not readily found. Research literature tends to focus on more established diamine catalysts. Consequently, detailed research findings and data tables on its performance in asymmetric Michael additions and other cascade reactions are not available.

Exploration of this compound in Heterogeneous Catalysis

For applications in heterogeneous catalysis, a catalyst is typically immobilized on a solid support, which facilitates its separation from the reaction mixture and allows for its reuse. Chiral diamines can be anchored to materials such as silica, polymers, or metal-organic frameworks. This approach enhances the practicality and sustainability of the catalytic process.

The exploration of immobilized this compound for heterogeneous catalysis is an area that appears to be underexplored in the available scientific literature. While the principles of immobilizing similar diamine catalysts are known, specific studies, including data on catalyst loading, reusability, and performance in heterogeneous systems for this particular compound, are not currently available.

Derivatization and Functionalization Strategies of 2,3 Dihydro 1h Indene 1,2 Diamine

N-Functionalization of the Diamine Moiety

The presence of two primary amine groups is the most prominent feature for the functionalization of 2,3-dihydro-1H-indene-1,2-diamine. These groups can readily participate in a variety of classical amine reactions, allowing for the construction of more complex molecules with tailored properties.

The reaction of primary amines with carbonyl compounds to form imines, or Schiff bases, is a fundamental transformation in organic chemistry. ijcmas.com This condensation reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond. ijcmas.com In the case of this compound, its two primary amine groups can react with aldehydes or ketones to form di-imines.

A typical synthesis involves refluxing the diamine with two equivalents of a carbonyl compound, such as acetophenone (B1666503) or benzaldehyde, in a solvent like absolute alcohol. ijcmas.comresearchgate.netijcmas.com The resulting Schiff bases are valuable intermediates in their own right and are particularly important in coordination chemistry, where the imine nitrogen and another donor atom can chelate to a metal center. ijcmas.com The chirality inherent in the diamine backbone is transferred to the resulting Schiff base ligand, making these compounds particularly useful in asymmetric catalysis.

Table 1: Representative Schiff Base Synthesis

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

|---|---|---|---|

| This compound | Aldehyde (e.g., Benzaldehyde) | Di-imine (Schiff Base) | Chiral ligand precursor |

The nucleophilic character of the amine groups allows for straightforward acylation to form amides, or reaction with isocyanates and isothiocyanates to produce urea (B33335) and thiourea (B124793) derivatives, respectively. These functional groups are of significant interest due to their prevalence in medicinal chemistry and their ability to form strong hydrogen bonds. nih.gov

Table 2: Synthesis of Amide, Urea, and Thiourea Derivatives

| Reagent Type | Reaction | Product Functional Group | Significance |

|---|---|---|---|

| Acyl Chloride / Anhydride | Acylation | Amide | Introduction of carbonyl-linked substituents. |

| Isocyanate | Addition | Urea | Important pharmacophore, H-bonding. nih.gov |

| Isothiocyanate | Addition | Thiourea | Bioisostere of urea, coordination properties. |

The two adjacent nitrogen atoms of this compound make it an excellent bidentate ligand for coordination with metal ions. The fixed distance and stereochemical relationship between the two nitrogen donors, enforced by the rigid indene (B144670) backbone, can lead to the formation of stable five-membered chelate rings with a metal center.

Research has explicitly demonstrated the use of (1R,2S)-2,3-dihydro-1H-indene-1,2-diamine as a bidentate ligand in copper-catalyzed C-N coupling reactions. uniovi.es The effectiveness of such ligands is influenced by their rigidity and electronic properties. nih.gov Furthermore, the N-functionalization strategies discussed previously, such as Schiff base formation, can be used to create more complex multidentate ligands. For example, reacting the diamine with a salicylaldehyde (B1680747) derivative would produce a tetradentate N2O2 ligand, capable of forming highly stable complexes with a range of transition metals. These complexes are of interest in catalysis and materials science. mdpi.com

Modifications of the 2,3-dihydro-1H-indene Ring System

Beyond the reactivity of the diamine moiety, the carbocyclic 2,3-dihydro-1H-indene (indane) skeleton can also be modified. These modifications typically aim to alter the steric bulk or electronic properties of the ligand framework or to fuse the indene unit with other cyclic structures to create novel molecular architectures.

The aromatic ring of the indene system is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. These substituents can be used to fine-tune the electronic properties (e.g., electron-donating or electron-withdrawing groups) or the steric hindrance of the molecule. smolecule.com For instance, nitration followed by reduction is a common route to introduce additional amino groups onto the aromatic ring. Halogenation, such as high-temperature bromination, can also be employed to functionalize the ring system. semanticscholar.org

In one study focused on developing novel tubulin inhibitors, various substituted benzaldehydes were reacted with a 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one precursor, highlighting how modifications on the indene ring are crucial for biological activity. nih.gov Such substitutions are critical in medicinal chemistry for optimizing a molecule's interaction with its biological target.

A more profound modification of the indene framework involves its fusion with other ring systems. This strategy leads to the creation of novel, often complex, polycyclic scaffolds. One powerful method involves the intramolecular N-arylation of a suitably functionalized 1,2-diamine, which can be synthesized via a nitro-Mannich reaction, to generate fused heterocycles like tetrahydroquinolines. ucl.ac.uk

The condensation of diamines with 1,2-dicarbonyl compounds is a classic method for forming fused pyrazine (B50134) rings. acs.org For example, reacting this compound with a 1,2-dione would be expected to yield a derivative of dihydropyrazino[2,3-a]indene. Such reactions are part of a broader field of synthesis focused on creating polycyclic heteroaromatic compounds and nanographenes, where ring fusion strategies are paramount. mdpi.comacs.org These novel fused systems often exhibit unique photophysical or biological properties.

Synthesis of Complex Molecular Architectures Featuring the this compound Scaffold

The rigid, chiral framework of this compound makes it an exceptional building block for the construction of complex, functional molecules. Its derivatives have found significant use as chiral ligands in asymmetric catalysis and as core structures in biologically active compounds and advanced materials.

Chiral Ligands for Asymmetric Catalysis The C2-symmetric nature of chiral this compound is highly desirable for creating an effective chiral environment around a metal center, which is crucial for high enantioselectivity in catalytic reactions. pitt.edu Derivatives of chiral diamines are routinely used to synthesize ligands for a variety of metal-catalyzed transformations, including the Henry reaction, Michael additions, and epoxidations. researchgate.net

A prominent application is the synthesis of N-heterocyclic carbene (NHC) ligands. Chiral NHCs derived from 1,2-diamines can effectively transfer their stereochemical information to a metal center, leading to high performance in asymmetric catalysis, such as in palladium-catalyzed intramolecular arylations. pitt.edu

Biologically Active Molecules The indane scaffold is a recognized pharmacophore, and its diamine derivatives have been explored for various therapeutic applications.

Melatonergic Ligands: A novel class of chiral 2,3-dihydro-1H-indene derivatives has been designed and synthesized as agonists for the MT2 melatonin (B1676174) receptor. researchgate.net The synthesis involves creating amide derivatives from the core amine structure, highlighting how simple functionalization can lead to potent and selective biological activity. researchgate.net

Anticancer Agents: Researchers have designed and synthesized a series of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives as tubulin polymerization inhibitors with potent antitumor and anti-angiogenic properties. nih.gov In these complex structures, the indene core serves as a constrained mimic of the A-ring of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor. The synthesis involves multiple steps to build the substituted indanone, which is then further functionalized. The study found that specific substitutions on the indene ring and the attached side chains were critical for antiproliferative activity. nih.gov

The table below presents data for selected derivatives from this research, demonstrating the structure-activity relationship. nih.gov

| Compound | B Ring Moiety | Antiproliferative Activity (K562 cells, IC50 in µM) |

| 12d | 4-hydroxy-3-methoxyphenyl | 0.0031 |

| 12j | 3,4,5-trimethoxyphenyl | 0.0049 |

| 12q | 3-hydroxy-4-methoxyphenyl | 0.0042 |

| 12t | 5'-indolyl | 0.0076 |

| 15a | 3,4-dimethoxyphenyl | 0.022 |

| 15b | 4-hydroxy-3-methoxyphenyl | 0.047 |

Data sourced from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors. nih.gov

Materials for Organic Electronics The rigid, well-defined structure of the indane system is also advantageous for creating ordered thin films, a key requirement for efficient organic electronic devices. A patent describes the use of di-, tri-, and tetraphenylindane derivatives as organic semiconductors. google.com These molecules, which can be derived from a 2,3-dihydro-1H-indene core, are particularly suitable as hole transport materials (HTMs) or electron blocking materials (EBMs) in devices like Organic Field-Effect Transistors (OFETs). The ability to form well-ordered layers facilitates high charge transport mobility and device stability. google.com

Mechanistic Elucidation of Reactions Involving 2,3 Dihydro 1h Indene 1,2 Diamine

Reaction Pathway Analysis in Catalytic Cycles

The elucidation of a complete catalytic cycle is fundamental to understanding how a catalyst and its ligands, such as 2,3-dihydro-1H-indene-1,2-diamine, operate. This analysis identifies each step of the reaction, from substrate binding to product release. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for mapping these pathways.

For instance, in the gold-catalyzed intramolecular hydroalkylation of ynamides to produce indenes, a detailed reaction mechanism has been proposed through extensive computational and experimental studies. acs.org The general pathway is believed to involve five key steps:

Complexation: The gold(I) catalyst coordinates with the starting ynamide.

Cyclization: The newly formed carbocation triggers an intramolecular cyclization. acs.org

researchgate.net-Hydride Shift or Deprotonation: The cyclic intermediate can either undergo a subsequent hydride shift or a deprotonation event. acs.org

Protodeauration/Catalyst Regeneration: The final step involves the release of the indene (B144670) product and regeneration of the active gold(I) catalyst. acs.org

Similarly, in the synthesis of substituted 1H-indenes using cobalt catalysis, DFT calculations revealed a stepwise pathway. The process begins with the activation of a diazo compound to form a cobalt(III)-carbene radical, which then undergoes a radical ring-closure to create an indanyl/benzyl (B1604629) radical intermediate. The cycle concludes with the elimination of the indene product via a 1,2-hydrogen transfer, regenerating the cobalt catalyst. acs.orgresearchgate.net

Theoretical calculations using methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) have also been employed to elucidate reaction mechanisms, such as the pericyclic transformation involving a researchgate.netnih.gov-H shift that generates a gold(I)-carbene, which then evolves to the indene derivative. researchgate.net

Transition State Characterization for Enantioselectivity Prediction

The enantioselectivity of a reaction catalyzed by a chiral complex, such as one containing a this compound ligand, is determined at the stereodetermining transition state. The rigid C2-symmetric structure of the diamine ligand is critical for creating a well-defined chiral environment that stabilizes one transition state over its diastereomeric counterpart, leading to the preferential formation of one enantiomer.

Computational chemistry plays a pivotal role in characterizing these transition states. By calculating the energies of the competing transition states (e.g., TS-R and TS-S), the enantiomeric excess (ee) of a reaction can be predicted. DFT studies have shown that the (1R,2R) configuration of indane-1,2-diamine creates a specific chiral pocket that minimizes steric hindrance for one pathway while maximizing it for the other, thus controlling the stereochemical outcome.

Key factors influencing the stability of transition states include:

Steric Interactions: The bulky groups on the catalyst or substrate can lead to repulsive steric interactions that destabilize a particular transition state.

Non-covalent Interactions: Hydrogen bonding and CH/O interactions between the substrate and the catalyst can significantly stabilize a transition state. rsc.org For example, in reactions catalyzed by bifunctional catalysts, hydrogen bond networks are often crucial structural prerequisites for success. acs.org

Electronic Effects: The electronic properties of both the ligand and the substrates influence the stability of intermediates and transition states.

A data-intensive approach, combining experimental results with computational modeling, can derive and predictively apply mechanistic models for enantioselective reactions. By systematically analyzing trends in enantioselectivity with respect to catalyst and substrate structural modifications, predictive quantitative models can be built. nih.gov

| Parameter | Description | Relevance to Enantioselectivity |

| Transition State Energy (ΔG‡) | The Gibbs free energy of activation required to reach the transition state. | The difference in energy between the two diastereomeric transition states (ΔΔG‡) directly correlates with the predicted enantiomeric ratio of the product. |

| Distortion/Interaction Analysis | A computational model that separates the activation energy into the energy required to distort the catalyst and substrate into their transition state geometries (distortion energy) and the energy of their interaction (interaction energy). acs.org | This analysis helps to rationalize reactivity and identify the specific interactions (e.g., steric, electronic, hydrogen bonding) that control enantioselectivity. acs.orgrsc.org |

| Dihedral Angle | The fixed dihedral angle imposed by the bicyclic indene framework. | This rigidity reduces conformational flexibility, creating a highly selective chiral environment that is essential for effective asymmetric catalysis. |

Identification of Catalytic Intermediates and Reaction Pathways

Identifying the species that exist along the reaction pathway is crucial for confirming a proposed mechanism. Catalytic intermediates are transient species formed during the catalytic cycle. Their low concentration and short lifetimes often make direct observation challenging, necessitating a combination of computational and experimental techniques for their identification.

In the cobalt-catalyzed synthesis of indenes, for example, the involvement of a cobalt(III)-carbene radical intermediate was proposed based on DFT calculations. acs.orgresearchgate.net This hypothesis was supported by experimental evidence from trapping experiments. The addition of radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to the reaction mixture intercepted the proposed radical intermediate, thereby confirming its presence in the catalytic cycle. acs.orgresearchgate.net

In gold-catalyzed cyclizations, a highly reactive gold-keteniminium ion has been identified as a key intermediate. acs.org Its formation significantly lowers the energy barrier for the subsequent researchgate.netnih.gov-hydride shift, which is the rate-determining step. The existence and role of this intermediate were substantiated through DFT calculations that mapped the potential energy surface of the reaction. acs.org

Experimental techniques for identifying intermediates include:

Spectroscopic Methods: Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can be used to detect and characterize radical intermediates. researchgate.net

Trapping Experiments: Introducing a trapping agent that reacts specifically with a proposed intermediate can provide strong evidence for its existence. acs.orgresearchgate.net

Kinetic Isotope Effect (KIE) Studies: Using deuterated substrates can help to determine if a particular C-H bond is broken in the rate-determining step, providing insight into the mechanism and the intermediates involved. acs.orgnih.gov

Kinetic Studies for Reaction Rate Determination and Mechanism Confirmation

Kinetic studies provide quantitative data on reaction rates and how they depend on the concentrations of reactants, catalysts, and other species. This information is invaluable for confirming or refuting proposed mechanistic pathways.

A common method for monitoring fast reactions is stopped-flow analysis , where solutions are rapidly mixed and the reaction progress is followed spectrophotometrically. nih.govacs.org For reactions involving 2,3-dihydro-1H-indene derivatives, kinetic studies on hydrogen atom transfer (HAT) reactions were performed using UV-vis stopped-flow spectrophotometry under pseudo-first-order conditions. acs.org By monitoring the decay of a colored radical species in the presence of an excess of the hydrogen donor, the rate constant for the HAT reaction can be determined. acs.org

In the copper-catalyzed Goldberg amidation reaction, kinetic studies were instrumental in elucidating the role of chelating diamine ligands. acs.org The reaction between an aryl iodide and an amide was monitored, and the rate was measured as a function of the diamine concentration. The key findings from this kinetic analysis were:

A non-linear relationship was observed between the diamine concentration and the reaction rate, indicating that the diamine is involved in a pre-equilibrium step in the catalytic cycle. acs.org

At low diamine concentrations, the reaction was first-order in the diamine, while at high concentrations, the rate became independent of the diamine concentration (saturation kinetics). acs.org

This behavior supported a mechanistic model where the diamine ligand prevents the formation of inactive, multiply amide-ligated copper species, thereby maintaining the catalyst's activity. The kinetic data substantiated the existence of a copper(I) amidate complex as a key intermediate in the catalytic cycle. acs.org

The general rate law derived from such studies can be used to confirm the sequence of events in the proposed mechanism.

| Kinetic Parameter | Method of Determination | Mechanistic Insight |

| Reaction Order | Varying the initial concentration of one component (e.g., catalyst, substrate, ligand) while keeping others constant and measuring the effect on the initial reaction rate. acs.org | Reveals which species are involved in the rate-determining step of the reaction. For example, a first-order dependence on the catalyst and substrate is common. |

| Rate Constant (k) | Calculated from the slope of concentration vs. time plots or by fitting kinetic data to an appropriate rate equation. nih.govacs.org | Provides a quantitative measure of the reaction speed. Comparing rate constants under different conditions (e.g., with different ligands) allows for the assessment of catalyst efficiency. |

| Activation Free Energy (ΔG‡°) | Determined from kinetic studies, often involving a self-exchange HAT reaction. It represents the intrinsic kinetic barrier of a reaction. acs.orgresearchgate.net | Can be used to quantitatively compare the reactivity (e.g., H-donating ability) of different compounds and to predict the rates of related reactions. researchgate.net |

| Saturation Kinetics | Observed when increasing the concentration of a reactant or ligand no longer increases the reaction rate. acs.org | Suggests that the species is involved in a rapid equilibrium prior to the rate-determining step, and the catalyst becomes "saturated" with that species. acs.org |

Advanced Spectroscopic and Structural Characterization Techniques for 2,3 Dihydro 1h Indene 1,2 Diamine and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,3-dihydro-1H-indene-1,2-diamine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular structure, stereochemistry (cis vs. trans isomers), and the conformation of the five-membered ring. ipb.pt

In ¹H NMR spectra of related indane derivatives, the protons of the methylene (B1212753) groups in the five-membered ring typically appear as complex multiplets due to geminal and vicinal coupling. researchgate.netbg.ac.rs For this compound, the methine protons at C1 and C2 and the methylene protons at C3 would exhibit distinct chemical shifts and coupling constants (J-values). The magnitude of the vicinal coupling constant between the protons on C1 and C2 is particularly important for determining the relative stereochemistry. A larger coupling constant is generally observed for a trans-diaxial relationship, while a smaller coupling constant suggests a cis or trans-equatorial-axial relationship.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for the complete and unambiguous assignment of all proton and carbon signals. bg.ac.rs For instance, COSY spectra reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values and can vary based on solvent and stereoisomer.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H1/C1 | ~4.0 - 4.5 | ~60 - 65 |

| H2/C2 | ~3.5 - 4.0 | ~55 - 60 |

| H3/C3 | ~2.8 - 3.3 (multiplets) | ~30 - 35 |

| Aromatic H/C | ~7.1 - 7.4 | ~120 - 145 |

| NH₂ | Broad, variable | - |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. uni-siegen.de These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. ksu.edu.sanih.gov

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H) and hydrocarbon (C-H, C=C) functionalities. Key vibrational modes include:

N-H Stretching: Typically observed as one or two bands in the 3300-3500 cm⁻¹ region. Primary amines (-NH₂) usually show two bands corresponding to symmetric and asymmetric stretching.

Aromatic C-H Stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Found just below 3000 cm⁻¹. researchgate.net

N-H Bending (Scissoring): A strong band appears in the 1590-1650 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands are typically observed in the 1450-1600 cm⁻¹ region.

C-N Stretching: Found in the 1000-1250 cm⁻¹ region.

Raman spectroscopy is particularly useful for identifying homo-nuclear bonds, such as the C=C bonds of the aromatic ring. ksu.edu.sa The skeletal vibrations of the indane framework can also be observed. nih.gov By comparing experimental spectra with data from computational density functional theory (DFT) calculations, a detailed assignment of the vibrational modes can be achieved. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | IR | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | IR, Raman | > 3000 | Medium |

| Aliphatic C-H Stretch | IR, Raman | < 3000 | Medium-Strong |

| N-H Bend | IR | 1590 - 1650 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Strong |

| C-N Stretch | IR | 1000 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. whitman.edu For this compound (C₉H₁₂N₂), the molecular weight is approximately 148.21 g/mol .

In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak (M⁺˙) at m/z ≈ 148. This peak corresponds to the intact molecule that has lost one electron. uni-saarland.de The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for this compound would likely include:

Loss of an amino group (-NH₂): Resulting in a fragment at [M - 16]⁺.

Loss of an aminomethyl radical (·CH₂NH₂): Leading to a fragment at [M - 30]⁺.

Cleavage of the C1-C2 bond: This can lead to various subsequent fragmentations.

Retro-Diels-Alder (RDA) reaction: Though less common for this specific structure, RDA-type cleavage of the five-membered ring could occur.

"Soft" ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) can be used to minimize fragmentation and produce a prominent protonated molecular ion peak [M+H]⁺ at m/z ≈ 149, which is useful for confirming the molecular weight. nih.govmiamioh.edu

Table 3: Expected Mass Spectrometry Peaks for this compound

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺˙ | C₉H₁₂N₂ | 148 | Molecular Ion (EI) |

| [M+H]⁺ | C₉H₁₃N₂ | 149 | Protonated Molecular Ion (ESI/CI) |

| [M-NH₂]⁺ | C₉H₁₀N | 132 | Loss of an amino group |

| [C₈H₈]⁺˙ | C₈H₈ | 104 | Fragment corresponding to styrene |

X-ray Crystallography for Solid-State Structure Determination of the Diamine and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous determination of the molecule's conformation and stereochemistry in the solid state.

For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the five-membered ring, which typically adopts an envelope or twist conformation to relieve ring strain. nih.gov Furthermore, the analysis would elucidate the packing of molecules in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding. The two primary amine groups are capable of acting as both hydrogen bond donors and acceptors, likely leading to the formation of extensive hydrogen-bonding networks that stabilize the crystal structure.

Table 4: Illustrative Crystallographic Parameters Note: This table presents typical parameters that would be obtained from an X-ray analysis and are not from a specific reported structure of the target compound.

| Parameter | Description | Typical Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal | e.g., P2₁/c |

| Bond Length (C-N) | The distance between carbon and nitrogen atoms | ~1.47 Å |

| Bond Angle (C-C-C) | The angle within the five-membered ring | ~102-106° |

| Hydrogen Bond (N-H···N) | Intermolecular interaction distance | ~2.9 - 3.2 Å |

Electronic Spectroscopy (UV-Vis, CD) for Electronic Structure and Chiroptical Properties

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and Circular Dichroism (CD) spectroscopy, provides insights into the electronic transitions and chiroptical properties of the molecule.

The UV-Vis spectrum of this compound is dominated by electronic transitions within the benzene (B151609) ring. The spectrum is expected to show absorptions characteristic of a substituted benzene chromophore. These correspond to π → π* transitions. libretexts.org Typically, two main absorption bands are observed: a strong band around 200-220 nm (the E₂ band) and a weaker, structured band around 250-280 nm (the B band). arxiv.org

Since this compound possesses two stereocenters (C1 and C2), it is a chiral molecule. Its enantiomers will interact differently with circularly polarized light, a property that is measured by Circular Dichroism (CD) spectroscopy. The CD spectrum provides a unique fingerprint for each enantiomer, showing positive or negative bands (Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum. nih.gov CD spectroscopy is therefore a powerful tool for distinguishing between enantiomers, determining enantiomeric purity, and studying conformational changes in the molecule and its metal complexes. mdpi.com

Table 5: Typical Electronic Spectroscopy Data for a Substituted Indane

| Transition | Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Description |

|---|---|---|---|

| π → π* (E₂ band) | ~215 nm | ~7,500 L mol⁻¹ cm⁻¹ | High-energy transition of the benzene ring |

| π → π* (B band) | ~270 nm | ~1,500 L mol⁻¹ cm⁻¹ | Low-energy, vibronically structured transition |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula, C₉H₁₂N₂. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. This technique is crucial for verifying the identity of a newly synthesized batch of the compound.

Table 6: Theoretical Elemental Composition of this compound (C₉H₁₂N₂)

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 72.93 |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 8.16 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 18.91 |

| Total | 148.209 | 100.00 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene |

| 2,3-dihydro-1H-indene (Indan) |

| 2-hydroxy-2-(2-oxocycloheptyl)-2,3-dihydro-1H-indene-1,3-dione |

Computational Chemistry and Theoretical Studies of 2,3 Dihydro 1h Indene 1,2 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.govnii.ac.jp By calculating the electron density, DFT can accurately predict a molecule's geometry, energy, and various electronic properties. For 2,3-dihydro-1H-indene-1,2-diamine and its derivatives, DFT calculations are crucial for understanding the fundamental aspects of their reactivity. aps.orgrsc.org

In the context of this compound as a ligand, DFT is used to assess its electron-donating capabilities. The nitrogen atoms, with their lone pairs of electrons, are the primary sites for coordination to a metal. DFT calculations can quantify the electron density on these nitrogen atoms, helping to predict the strength of the resulting metal-ligand bond.

Table 1: Representative DFT-Calculated Properties for a Chiral Diaminoindane Ligand Calculated at the B3LYP/6-31G(d) level of theory. Values are illustrative for a substituted diaminoindane derivative.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -480.56 | Represents the total electronic energy of the molecule in its ground state; used for comparing the relative stability of isomers. |

| Dipole Moment (Debye) | 2.15 D | Indicates the molecule's overall polarity, influencing its interactions with polar solvents and reactants. |

| Mulliken Charge on N1 | -0.75 e | Quantifies the partial charge on the nitrogen atom, indicating its nucleophilicity and potential for coordinating to a metal center. |

| Mulliken Charge on N2 | -0.78 e | Similar to N1, this value helps assess the electron-donating capacity of the second nitrogen atom. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Substrate/Catalyst-Substrate Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netbonvinlab.org By integrating Newton's laws of motion, MD simulations generate a trajectory that reveals the dynamic behavior, conformational changes, and intermolecular interactions of a system. chemrxiv.org For a flexible molecule like this compound, especially when part of a larger catalyst-substrate complex, MD simulations provide critical insights that static models cannot. nih.govmdpi.com

A key application of MD is conformational analysis. The five-membered ring of the indane scaffold is not perfectly flat, and the diamine substituents can adopt various spatial orientations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the pathways for transitioning between them. This is particularly important in asymmetric catalysis, where the specific conformation adopted by the chiral ligand is often what dictates the stereochemical outcome of the reaction.

Furthermore, MD simulations are invaluable for studying the non-covalent interactions between the ligand and a substrate or between the full catalyst and the substrate. These simulations can model how a substrate docks into the active site of a catalyst, revealing the crucial hydrogen bonds, van der Waals forces, or steric repulsions that stabilize the transition state and lead to the observed selectivity.

Table 2: Key Parameters from Molecular Dynamics Simulations and Their Interpretation This table outlines typical analyses performed on MD trajectories of catalyst-substrate complexes.

| Parameter | Description | Insight Gained for Ligand/Catalyst |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the simulation from a reference structure over time. | Assesses the stability of the simulation. A stable RMSD indicates that the catalyst-substrate complex has reached equilibrium. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule or complex over time. | Reveals conformational changes, such as the opening or closing of a catalytic pocket. |

| Intermolecular Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds between the catalyst and substrate. | Identifies key interactions that orient the substrate for a selective reaction. |

| Interaction Energy | Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the catalyst and substrate. | Quantifies the binding affinity and stability of the catalyst-substrate complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov In catalyst development, QSAR models are used to correlate structural features of a catalyst with its performance, such as yield, turnover frequency, or enantioselectivity. mdpi.com

For a catalyst system based on the this compound scaffold, a QSAR study would involve synthesizing a library of derivatives with different substituents on the indane ring or the amine groups. The performance of each catalyst in a specific reaction would be measured experimentally. Then, a wide range of molecular descriptors (representing steric, electronic, and topological properties) would be calculated for each derivative.

Using statistical methods like multiple linear regression, a QSAR model is built to identify which descriptors are most influential on catalyst performance. A successful QSAR model can then be used to predict the activity of new, unsynthesized catalyst designs, thereby prioritizing synthetic efforts towards the most promising candidates. This approach accelerates the optimization cycle and leads to a more rational design of catalysts. cresset-group.com

Table 3: Example of a Hypothetical QSAR Model for Catalyst Enantioselectivity Model predicting enantiomeric excess (log(er)) based on calculated molecular descriptors for substituted diaminoindane ligands.

| Descriptor | Coefficient | Description of Descriptor |

|---|---|---|

| Sterimol L (Substituent R1) | +0.25 | A steric parameter representing the length of a substituent. A positive coefficient suggests longer groups enhance enantioselectivity. |

| Hammett σp (Substituent R2) | -1.50 | An electronic parameter describing the electron-donating/withdrawing nature of a substituent on the aromatic ring. A negative coefficient suggests electron-donating groups are beneficial. |

| ASA+ (Cation Accessible Area) | +0.80 | A descriptor related to the solvent-accessible surface area of positively charged atoms, potentially reflecting the accessibility of the metal center. |

| Model Statistics | R² = 0.92, Q² (LOO) = 0.85 |

Computational Prediction of Enantioselectivity and Diastereoselectivity in Catalyzed Reactions

One of the most significant applications of computational chemistry in asymmetric catalysis is the prediction of enantioselectivity and diastereoselectivity. rsc.org For reactions catalyzed by a complex of a metal and a chiral ligand like this compound, the stereochemical outcome is determined by the relative energy barriers of the competing reaction pathways that lead to different stereoisomers. nih.gov

Using DFT, chemists can model the full catalytic cycle and locate the transition state (TS) structures for the stereodetermining step. For a reaction producing a chiral center, there will be at least two diastereomeric transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. By calculating the Gibbs free energy (ΔG‡) of these competing transition states, the enantiomeric ratio (er) or enantiomeric excess (ee) of the reaction can be predicted using the transition state theory.

These calculations are computationally demanding but provide unparalleled insight into the origins of stereoselectivity. nih.govcam.ac.uk They can reveal the specific non-covalent interactions—such as hydrogen bonds, CH-π interactions, or steric clashes—that stabilize one transition state over the other. This understanding is crucial for rationally modifying the ligand structure to improve the selectivity of the catalyst.

Table 4: Representative Computational Prediction of Enantioselectivity Illustrative DFT results for a catalyzed reaction involving a chiral diaminoindane ligand.

| Transition State | Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Product |

|---|---|---|

| TS-pro-R | 15.2 | (R)-enantiomer |

| TS-pro-S | 13.5 | (S)-enantiomer |

| Energy Difference (ΔΔG‡) | 1.7 | Favors (S)-enantiomer |

| Predicted Enantiomeric Ratio (S:R) | ~95:5 (Calculated from ΔΔG‡ at 298 K) |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential Surfaces

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and Molecular Electrostatic Potential (MEP) surfaces provides a qualitative and quantitative picture of a molecule's reactivity. wikipedia.orgossila.com

For this compound, the HOMO is typically localized on the nitrogen atoms, reflecting the high energy of their lone pair electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity and basicity). As a ligand, a higher HOMO energy generally corresponds to stronger electron donation to a metal center. The LUMO, conversely, represents the lowest energy orbital available to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability and reactivity. semanticscholar.orgglobalresearchonline.net A smaller gap suggests the molecule is more polarizable and more reactive.

The Molecular Electrostatic Potential (MEP) surface is a 3D visualization of the charge distribution around a molecule. uni-muenchen.demdpi.com It is mapped onto the electron density surface, with colors indicating different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas), while blue regions indicate positive potential (electron-poor areas). For this compound, the MEP would show intense red areas around the nitrogen lone pairs, confirming them as the primary sites for coordination with electrophiles or metal cations. researchgate.net This visual tool is highly effective for predicting intermolecular interaction sites. nih.gov

Table 5: Typical Frontier Molecular Orbital Data for a Diaminoindane Ligand Calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Energy (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 eV | Related to the ionization potential. Higher energy indicates stronger electron-donating ability (nucleophilicity). Primarily localized on nitrogen lone pairs. |

| LUMO Energy | +0.5 eV | Related to the electron affinity. Lower energy indicates a greater ability to accept electrons (electrophilicity). Primarily localized on the aromatic ring's π* system. |

| HOMO-LUMO Gap | 6.3 eV | Indicates chemical reactivity and stability. A large gap suggests high kinetic stability and low reactivity. |

Emerging Research Frontiers and Future Perspectives

Development of Sustainable Synthetic Methodologies for 2,3-dihydro-1H-indene-1,2-diamine

The drive towards "green chemistry" has spurred the development of more sustainable methods for synthesizing chiral diamines, including this compound. Traditional methods often involve multiple steps with hazardous reagents. Current research focuses on enzymatic and catalytic processes that offer higher efficiency and a reduced environmental footprint.

Enzymatic kinetic resolution (EKR) is a prominent sustainable strategy. catalysis.blognih.gov This technique uses enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the enantiomerically pure forms. unipd.it The mild reaction conditions and high selectivity of enzymes make this an environmentally friendly alternative to classical resolution methods. catalysis.blogpharmasalmanac.com Advances in protein engineering are continuously improving the efficiency and substrate scope of enzymes used for these resolutions. nih.gov For instance, the desymmetrization of meso compounds, which are achiral precursors, can theoretically yield 100% of the desired chiral product, representing a significant improvement over resolutions of racemic mixtures. pharmasalmanac.com

Another green approach involves the rhodium-catalyzed synthesis of the indanone precursor in water, which serves as a sustainable solvent, avoiding the need for exogenous ligands. organic-chemistry.org Furthermore, palladium-catalyzed bis-alkoxycarbonylation of indene (B144670) has been developed, which proceeds under mild conditions to create precursors for the diamine. mdpi.com

| Method | Key Features | Sustainability Aspect |

| Enzymatic Kinetic Resolution | Uses enzymes (e.g., lipases) to separate enantiomers. catalysis.blogunipd.it | Operates under mild conditions; biodegradable catalysts; high selectivity reduces waste. catalysis.blogpharmasalmanac.com |

| Rhodium-Catalyzed Indanone Synthesis | Tandem carborhodium/cyclization reaction. organic-chemistry.org | Utilizes water as the sole solvent, avoiding organic solvents. organic-chemistry.org |

| Palladium-Catalyzed Bis-alkoxycarbonylation | Diastereospecific reaction starting from indene. mdpi.com | Proceeds under mild temperature and pressure conditions. mdpi.com |

Integration in Flow Chemistry and Continuous Processing for Scalable Production

For industrial applications, scalable and safe production methods are paramount. Flow chemistry, or continuous processing, is emerging as a powerful tool for the synthesis of chiral diamines. thieme.demdpi.com This technology offers significant advantages over traditional batch processing, including enhanced heat transfer, improved safety when handling hazardous reagents, and easier scalability. mdpi.comd-nb.info

Researchers have developed multi-step continuous-flow processes for synthesizing chiral 1,2-diamino derivatives. thieme-connect.comd-nb.info These systems can integrate steps like enantioselective organocatalytic reduction and subsequent nitro group reduction in-flow, minimizing manual handling and isolation of intermediates. thieme-connect.comd-nb.info For example, the reduction of nitroenamines has been successfully performed in micro- and mesoreactors with high enantioselectivity (>90% ee). thieme-connect.comd-nb.info The development of immobilized enzyme reactors for flow chemistry further enhances sustainability by allowing for catalyst recycling and continuous production of chiral amines. acs.org The integration of these technologies paves the way for the efficient, on-demand, and scalable production of this compound. thieme.de

Exploration of Bio-inspired Catalysis Utilizing the Diamine Scaffold

Nature provides a rich blueprint for designing highly efficient and selective catalysts. rsc.org Bio-inspired catalysis seeks to mimic the function of enzymes by creating synthetic molecules that replicate their active sites and catalytic mechanisms. rsc.orgfrontiersin.org The rigid, well-defined structure of this compound makes it an excellent scaffold for building these "artificial enzymes."

Researchers have incorporated the indane diamine scaffold into larger, more complex structures to create catalysts for specific reactions. sci-hub.st These bio-inspired catalysts often feature a chiral pocket or groove designed to bind substrates in a specific orientation, mimicking enzyme-substrate interactions. researchgate.net For example, catalysts based on a guanine (B1146940) structure combined with an indane diamine chiral unit have been shown to catalyze conjugate addition reactions with good yields and enantioselectivities. sci-hub.st This approach, where the catalyst has multiple functional groups to activate reactants, is a hallmark of enzymatic catalysis. researchgate.net The ultimate goal is to develop synthetic catalysts that rival the efficiency and selectivity of natural enzymes for a wide range of chemical transformations. nih.gov

Applications in Advanced Materials Science (e.g., optoelectronic materials, polymers)

The unique structural and chiral properties of this compound make it a valuable monomer for the synthesis of advanced materials. magtech.com.cn Its incorporation into polymer backbones can impart specific thermal, mechanical, and optical properties.